Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate
Description
Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core linked to a carbamoyl benzoate ester. The tetrahydroquinazoline moiety features a dimethylamino group at position 2, which likely enhances solubility and electronic interactions.
Properties
IUPAC Name |
methyl 4-[[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-23(2)19-20-11-14-10-15(8-9-16(14)22-19)21-17(24)12-4-6-13(7-5-12)18(25)26-3/h4-7,11,15H,8-10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNSAOIJRXJAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate typically involves multiple steps:
Formation of the Tetrahydroquinazoline Core: This step usually starts with the condensation of an appropriate amine with an aldehyde or ketone, followed by cyclization to yield the tetrahydroquinazoline structure.
Introduction of the Dimethylamino Group: Dimethylamine can be introduced via alkylation or reductive amination.
Carbamoylation: The quinazoline intermediate is then reacted with an isocyanate to form the carbamoyl group.
Esterification: Finally, the benzoate moiety is attached through esterification, often using methyl benzoate or benzoic acid with appropriate catalysts.
Industrial Production Methods
Industrial production may employ similar synthetic routes with optimization for scalability, yield, and cost-effectiveness. Catalytic hydrogenation and continuous flow processes are often utilized to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation reactions particularly at the dimethylamino group.
Reduction: The ester group can be reduced to alcohols under strong reducing conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Halogenation reagents, acids, and bases depending on the specific substitution reaction.
Major Products Formed
The products depend on the specific reaction conditions but may include alcohols, amines, halogenated derivatives, and various substituted aromatics.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate has been studied as a potential anticancer agent due to its structural similarity to known anticancer drugs. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and renal cancer cells. For instance, hybrid compounds combining imidazole and quinoline structures have demonstrated selective antitumor activity against renal cancer A498 and breast cancer MDA-MB-468 cells .
1.2 Neuroprotective Effects
The neuroprotective properties of tetrahydroquinazoline derivatives have also been explored. The compound has been found to modulate pathways associated with neurodegenerative diseases by inhibiting amyloid beta aggregation, which is implicated in Alzheimer's disease. Studies suggest that this compound may act as a modulator of amyloid beta levels, potentially offering therapeutic benefits in neurodegenerative conditions .
Enzyme Inhibition
2.1 Xanthine Oxidase Inhibition
Another significant application of this compound is its ability to inhibit xanthine oxidase. Xanthine oxidase is an enzyme involved in purine metabolism and is a target for gout treatment. The structural modifications present in this compound enhance its binding affinity to the enzyme's active site. In vitro assays have confirmed its efficacy as a xanthine oxidase inhibitor, which could lead to new treatments for gout and related disorders .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of tetrahydroquinazoline derivatives. This compound has shown promising results against various bacterial strains and fungi. This property can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the microbes.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of tetrahydroquinazoline derivatives demonstrated significant cytotoxicity against A498 renal cancer cells with IC50 values indicating potent activity compared to standard chemotherapeutic agents.
Case Study 2: Neuroprotection
In preclinical trials involving animal models of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function.
Case Study 3: Xanthine Oxidase Inhibition
A comparative analysis revealed that this compound exhibited stronger xanthine oxidase inhibitory activity than traditional gout medications like allopurinol.
Mechanism of Action
The mechanism by which Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate exerts its effects involves interactions at the molecular level with specific targets, such as enzymes or receptors. Its quinazoline core and dimethylamino group play crucial roles in binding to these targets, modulating their activity, and influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related quinazoline derivatives and heterocyclic analogs from the provided evidence:
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Key Comparisons
Structural Features: The target compound’s tetrahydroquinazoline core is partially saturated, which may enhance conformational stability compared to aromatic quinazolinones (e.g., ’s dibromo derivative). Saturation could influence binding to biological targets by reducing planar rigidity . The dimethylamino group at position 2 (target) contrasts with ’s bromo and methyl groups.
Functional Groups :
- The carbamoyl benzoate ester in the target compound introduces hydrogen-bonding capacity and steric bulk, differentiating it from ’s tert-butyl carbamate (a protecting group) and ’s hydrazide derivatives. The ester may affect pharmacokinetics (e.g., hydrolysis in vivo) .
Synthetic Routes :
- emphasizes hydrazide cyclization and alkylation, while uses gradient chromatography (EtOAc/heptane) for purification. The target compound likely requires coupling reactions (e.g., carbamoyl linkage formation) distinct from these methods .
The target’s dimethylamino group and benzoate ester may modulate activity toward different targets (e.g., kinases or acetylcholinesterase) . ’s spiro compounds, though structurally distinct, highlight the role of dimethylamino-phenyl groups in electronic modulation, which could inform SAR studies for the target .
Analytical Characterization :
Biological Activity
Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline moiety, which is known for various biological activities. Its structure can be broken down as follows:
- Core Structure : Tetrahydroquinazoline
- Functional Groups : Dimethylamino group and carbamoyl benzoate
This unique combination contributes to its pharmacological profile.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives. For instance, derivatives similar to this compound have shown significant antibacterial and antifungal activities. A study reported that certain quinazoline derivatives exhibited IC50 values against various pathogens ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum .
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties. A notable case study demonstrated that compounds with similar structures inhibited cancer cell proliferation in vitro. For example, the hybrid derivatives showed selective cytotoxicity against breast cancer cells (MCF-7) and renal cancer cells (A498), indicating their potential as anticancer agents .
The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These enzymes are crucial in inflammatory pathways and cancer progression .
Case Study 1: Antimalarial Evaluation
In a comparative study of quinoline derivatives, one compound demonstrated superior antimalarial activity compared to traditional treatments like chloroquine. This highlights the potential of this compound in developing new antimalarial therapies .
Case Study 2: Anticancer Effects
Another study focused on the synthesis and evaluation of quinazoline derivatives found that specific structural modifications enhanced cytotoxicity against cancer cell lines. The results indicated that the incorporation of a dimethylamino group significantly increased the anticancer potency of these compounds .
Data Table: Biological Activity Overview
Q & A
Basic Research Question
- ¹H/¹³C-NMR : To confirm the presence of dimethylamino (δ ~2.8–3.2 ppm), tetrahydroquinazoline protons (δ ~1.0–2.5 ppm), and aromatic benzoate signals (δ ~7.5–8.0 ppm) .
- IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and carbamoyl (N–H, ~3220 cm⁻¹) groups .
- LC-MS/HRMS : For molecular weight confirmation (e.g., [M+H]+ or [M–H]⁻) and purity assessment (>95% by UV) .
What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in cancer or inflammation research?
Advanced Research Question
- Cytotoxicity assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
- Enzyme inhibition studies : Target kinases (e.g., EGFR, CDK2) using fluorescence polarization or ADP-Glo™ assays .
- Mechanistic profiling : Flow cytometry for apoptosis (Annexin V/PI staining) or Western blotting for downstream signaling proteins (e.g., Bcl-2, caspase-3) .
How does the dimethylamino-tetrahydroquinazoline moiety influence the compound’s interaction with biological targets?
Advanced Research Question
The dimethylamino group enhances solubility and may participate in hydrogen bonding or electrostatic interactions with target proteins (e.g., kinase ATP-binding pockets). The tetrahydroquinazoline scaffold mimics purine structures, enabling competitive inhibition of enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases . Computational docking studies (AutoDock, Schrödinger) can predict binding affinities and guide structural modifications .
What strategies are recommended to resolve contradictions in reported synthetic yields or biological activity data?
Advanced Research Question
- Reproducibility checks : Standardize solvent purity, catalyst ratios, and reaction times .
- By-product analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted intermediates or hydrolysis products) .
- Biological assay validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
How should stability studies be designed to determine optimal storage conditions for this compound?
Basic Research Question
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to assess degradation pathways .
- Analytical endpoints : Monitor purity via HPLC and structural integrity via NMR over time .
- Recommended storage : Lyophilized form at –20°C under argon, protected from light .
What computational tools can predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
Advanced Research Question
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), CYP450 metabolism, and BBB permeability .
- Toxicity profiling : ProTox-II for hepatotoxicity or Ames mutagenicity predictions .
- Dose optimization : PK/PD modeling (e.g., GastroPlus) to simulate in vivo pharmacokinetics .
How can structural modifications enhance the compound’s selectivity for specific biological targets?
Advanced Research Question
- Bioisosteric replacement : Substitute the benzoate group with a sulfonamide (improves solubility) or a heterocycle (enhances target affinity) .
- Side-chain functionalization : Introduce halogen atoms (e.g., Cl, F) to modulate electronic properties and binding kinetics .
- Prodrug design : Esterase-labile prodrugs (e.g., phosphate esters) for improved bioavailability .
What are the critical parameters for scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Solvent selection : Replace acetonitrile with ethanol for safer large-scale reactions .
- Catalyst recovery : Use immobilized catalysts (e.g., polymer-supported HOBt) to reduce waste .
- Process optimization : Design of Experiments (DoE) to identify key variables (e.g., temperature, stirring rate) affecting yield .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- CRISPR/Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Thermal shift assays (TSA) : Measure target protein stabilization upon compound binding .
- In vivo models : Xenograft studies in immunocompromised mice to assess tumor growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
